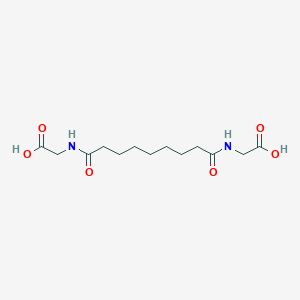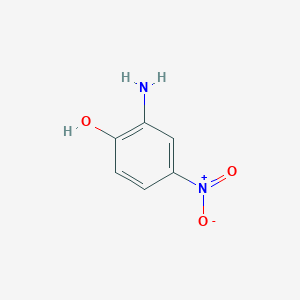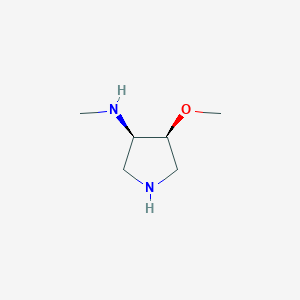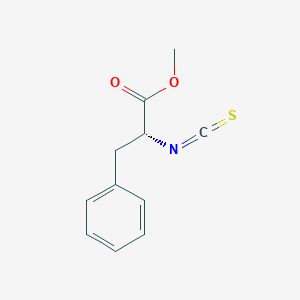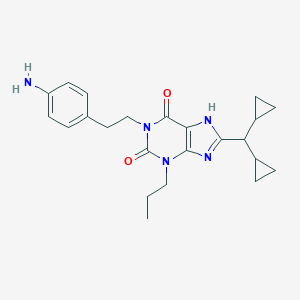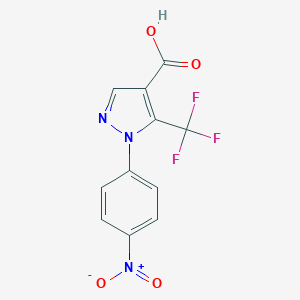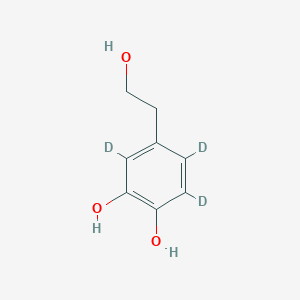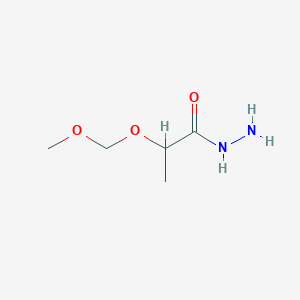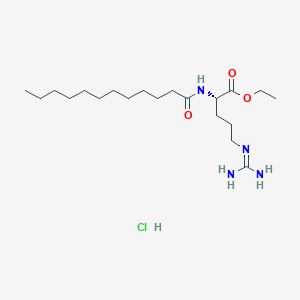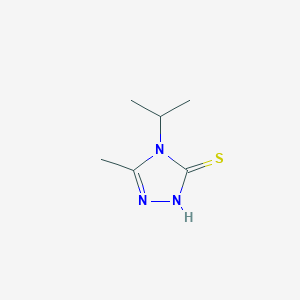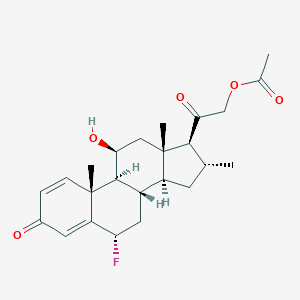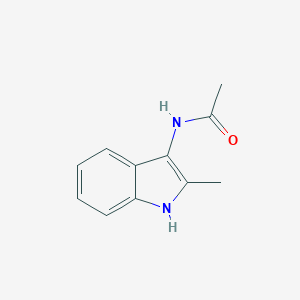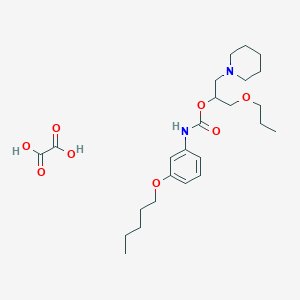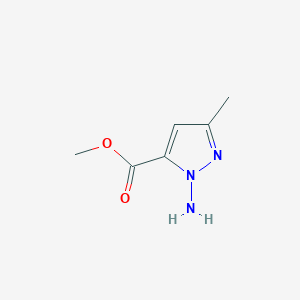
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate, also known as MAPC, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrazole derivatives and has been studied for its biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to interact with immune cells such as T-cells and macrophages, leading to the suppression of inflammatory responses. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been found to promote the proliferation and differentiation of stem cells, which could contribute to its regenerative properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as promote the secretion of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can reduce the severity of inflammatory diseases such as colitis and encephalomyelitis, and promote tissue repair in models of myocardial infarction and spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. It can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate. One area of interest is the development of new therapies for inflammatory and autoimmune diseases. Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has shown promise in preclinical models of these diseases, and further research could lead to the development of new treatments for patients. Additionally, there is interest in exploring the regenerative properties of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate further, particularly in the context of tissue repair and wound healing. Finally, there is potential for the use of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate in combination with other drugs or therapies, which could enhance its effectiveness and broaden its applications.
Métodos De Síntesis
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. One of the common methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the addition of methylamine and sodium cyanoborohydride. This results in the formation of Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate with a high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit anti-inflammatory and immunomodulatory properties, which could be useful in the treatment of various diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate has been shown to promote tissue repair and regeneration, making it a potential candidate for the development of new therapies for tissue damage and injury.
Propiedades
Número CAS |
150017-57-5 |
|---|---|
Nombre del producto |
Methyl 1-amino-3-methyl-1H-pyrazole-5-carboxylate |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 2-amino-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(6(10)11-2)9(7)8-4/h3H,7H2,1-2H3 |
Clave InChI |
RZMADFDJJQXCFK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(=O)OC)N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



